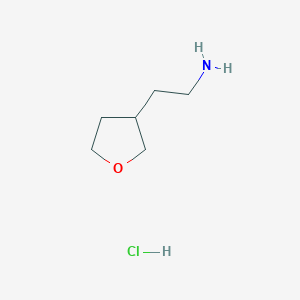

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(oxolan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-3-1-6-2-4-8-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXCZJZHNHCVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738270 | |

| Record name | 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684221-30-5 | |

| Record name | 3-Furanethanamine, tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684221-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride chemical structure and bonding

An In-depth Technical Guide to the Structure and Bonding of 2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride

Introduction

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates a saturated tetrahydrofuran (THF) ring and a primary aminium group, rendering it a valuable building block for the synthesis of more complex chemical entities. The tetrahydrofuran motif is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a stable, non-aromatic polar component.[1][2] The ethanamine side chain provides a crucial point for synthetic elaboration and a key interaction site for biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the chemical structure, bonding, stereochemistry, and physicochemical properties of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride. We will explore the causality behind its structural features and their implications for its application in medicinal chemistry, supported by an analysis of synthetic strategies and characterization protocols.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and core physicochemical properties. These data are critical for laboratory handling, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Chemical Name | 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride | Internal |

| CAS Number | 684221-30-5 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3][4] |

| Molecular Weight | 151.63 g/mol | [3][4] |

| SMILES | Cl.NCCC1CCOC1 | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Detailed Structural and Bonding Analysis

The chemical behavior and biological activity of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride are direct consequences of its three-dimensional structure and the nature of its chemical bonds.

Core Structural Components

The molecule is composed of three primary components:

-

Tetrahydrofuran (THF) Ring: A five-membered saturated cyclic ether. The oxygen atom introduces polarity and acts as a hydrogen bond acceptor.

-

Ethanamine Side Chain: A two-carbon linker connecting the THF ring to a terminal amine group.

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, where the basic amine group is protonated to form an ammonium cation (R-NH₃⁺), which then forms an ionic bond with a chloride anion (Cl⁻). This salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, which is a critical factor in drug formulation and biological assays.

Covalent and Ionic Bonding Framework

The molecule's stability is derived from a combination of strong covalent bonds and an ionic interaction:

-

Covalent Bonds: The scaffold is built upon a network of sigma (σ) bonds. These include C-C, C-H, C-O, and C-N single bonds. The C-O and C-N bonds are polar covalent due to the higher electronegativity of oxygen and nitrogen compared to carbon, creating localized dipoles within the molecule.

-

Ionic Bond: A significant electrostatic attraction exists between the positively charged ammonium group and the negatively charged chloride ion. This ionic character dominates the compound's solid-state properties and its behavior in polar solvents.

Atomic Hybridization and Molecular Geometry

The three-dimensional conformation of the molecule is dictated by the hybridization state of its constituent atoms.

-

sp³ Hybridization: All carbon atoms within the structure, as well as the ring oxygen and the aminium nitrogen, are sp³ hybridized. This leads to a tetrahedral geometry around each of these atoms. The THF ring is not planar but adopts a puckered "envelope" or "twist" conformation to minimize steric strain.

-

Bond Angles: The internal bond angles of the THF ring are compressed to approximately 108° from the ideal tetrahedral angle of 109.5°, a common feature in five-membered rings. The geometry around the aminium nitrogen is tetrahedral, allowing for directional hydrogen bonding with biological targets.

Caption: High-level synthetic workflow for the target compound.

Exemplar Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of tetrahydrofuran-3-carboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 3.0 eq).

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% by weight) to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude free-base amine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride as a solid.

Spectroscopic Profile for Structural Verification

The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Complex multiplets for the THF ring protons. - A distinct multiplet for the proton at the C3 chiral center. - Signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl chain. - A broad signal for the aminium protons (-NH₃⁺). |

| ¹³C NMR | - Four distinct signals for the four unique carbon atoms of the THF ring. - Two signals for the carbons of the ethyl chain. |

| IR Spectroscopy | - A strong, broad absorption band around 2800-3000 cm⁻¹ characteristic of the N-H stretching in an ammonium salt. - C-H stretching vibrations just below 3000 cm⁻¹. - A prominent C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak for the free base (C₆H₁₃NO) would be observed at m/z ≈ 115.17. The hydrochloride salt itself is not typically observed directly. |

Significance in Drug Discovery and Medicinal Chemistry

The structural features of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride are directly linked to its utility as a scaffold in drug design. The strategic inclusion of the THF ring can confer several advantageous properties to a drug candidate.

-

Improved Physicochemical Properties: The THF moiety can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. [1]* Metabolic Stability: As a saturated heterocycle, the THF ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to aromatic rings, potentially leading to a longer half-life in the body.

-

Vectorial Orientation: The defined three-dimensional structure of the THF ring acts as a rigid scaffold, positioning the ethanamine side chain in a specific orientation for optimal interaction with a biological target. [5]* Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, while the primary aminium group is an excellent hydrogen bond donor and can participate in key ionic interactions. [5]

Caption: Relationship between structure and medicinal chemistry properties.

Conclusion

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is more than a simple organic molecule; it is a carefully designed building block for modern medicinal chemistry. Its structure is a synergistic combination of a proven heterocyclic scaffold (THF) and a versatile functional handle (the primary amine). A thorough understanding of its bonding, stereochemistry, and the physicochemical consequences of these features is essential for its effective application. The ionic nature of the hydrochloride salt ensures favorable handling and solubility, while the underlying covalent framework provides a stable, stereochemically defined scaffold, making it a valuable asset in the quest for novel therapeutics.

References

- BLD Pharm. 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdEnqPUmsXVx6yI0FhZLVOg4Ws2uySVrp5XtO_kfj4J69swPGSZGG63R7sQxowigOnDJxrR2Yvi3gJb49zsbR78to7I0y1UA_zztm2Ei0TXdDZMoqFPMR-8fAclH30axlAUZUY9exXAwkP4VM=]

- Benchchem. 2-(Tetrahydro-3-furanyl)ethanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyvpsRxIpuDe54XWqRb1gxrng-qYvF9Sc-FoIIZ7t_z26C_6SVZNSYD35Bj2pTBV2-NH5q2YoXlHlmG8YIyS_X2Qv1i7J2QkqasFpkbrrZoCG6RWxUp0QVtbwJT1G1yLtTOTSr]

- ChemScene. (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgO7qQkhNhfiBfumk6i2XVOXFX9BKtOWPWpkWtLH22ajY0JH29vyUDQRliATFEgvSJoQu8yPZ30IEAnv1D-EcY4KbUMOCtZpeJ5lmScnTGEtvJk-bZbaPPDpUSiql-0rStMeJm-62dLyPv_5qX]

- Guangzhou Kangyang Chemical Co., Ltd. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4lN22Djs50sWTAjUfqBh38iw_bbX7hkR1NnKNfb7gn8SW2Ktbx1qixFape3RZWoMg86ajJ80SoQTO67U7NY0xnOVc0ROIrSBkEoB6FwaLnRRXlsnmEKM2uh_9mKIsbD0fjQK7fAXhGovC2fPSPhaHgtKJv0cbfQRHTQV6vU7C4bPPmfz4A_m6v5Z93YF0Qmd_jSITKfholg==]

- PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Eo4uElxu4wU8iSa06Gp-8s0MOJoUdruBcMeE3wgyGr5JjHYN_w_U3MR4wjIwbiRsIIYtNKu62p9rQv4wJGH3k2AXT36XrTj1m5bWz4xjGnralEMcUioRnqCguNcT7goZtss=]

Sources

- 1. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 684221-30-5|2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride: A Key Building Block for Pharmaceutical Innovation

Abstract

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a crucial chemical intermediate, valued for its role in the construction of complex molecular architectures, particularly in the field of drug discovery. The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous biologically active compounds and natural products.[1] This guide provides a comprehensive overview of a representative synthetic pathway to this valuable building block, focusing on the chemical principles, strategic considerations, and detailed experimental protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering insights into the practical synthesis and application of this compound. While a singular "discovery" of this specific molecule is not prominently documented, its importance is evident through its incorporation into patented therapeutic agents, such as inhibitors of Factor XIa, a key target in anticoagulant therapy.[2][3]

Introduction: The Significance of the Tetrahydrofuran Scaffold

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][4] Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive component in the design of novel therapeutics. 2-(Tetrahydrofuran-3-yl)ethanamine, in particular, serves as a versatile building block, providing a flexible ethylamine side chain attached to the THF core. This combination allows for its incorporation into larger molecules, often acting as a key pharmacophoric element that interacts with biological targets. A notable application of this and structurally related amines is in the development of Factor XIa inhibitors, which represent a promising new class of anticoagulants with a potentially lower bleeding risk compared to existing therapies.[3]

Strategic Analysis of the Synthesis

The synthesis of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride can be approached through several strategic routes. A common and effective method involves a two-step sequence starting from a suitable precursor, (tetrahydrofuran-3-yl)acetonitrile. This strategy hinges on two key transformations:

-

Formation of the C-C bond: The initial synthesis of the acetonitrile precursor.

-

Reduction of the nitrile: The conversion of the nitrile group to a primary amine.

This approach is advantageous due to the relatively mild conditions required for the reduction step and the commercial availability of starting materials.

Causality in Method Selection: Why Nitrile Reduction?

The reduction of a nitrile to a primary amine is a fundamental and reliable transformation in organic synthesis. Several reagents can accomplish this, including lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃·THF), and catalytic hydrogenation.[5][6]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, highly effective for nitrile reduction. However, it requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents.[6]

-

Borane-Tetrahydrofuran Complex (BH₃·THF): A milder and more selective reducing agent compared to LiAlH₄.[5][7] It is often preferred for its ease of handling and compatibility with a wider range of functional groups.

-

Catalytic Hydrogenation: A "green" and scalable method that utilizes hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[8][9] This method avoids the use of stoichiometric metal hydride reagents.

The choice of reducing agent often depends on the scale of the reaction, the presence of other functional groups in the molecule, and safety considerations. For a laboratory-scale synthesis, BH₃·THF offers a good balance of reactivity, selectivity, and operational simplicity.

Detailed Experimental Protocol

The following protocol is a representative synthesis of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride, based on established chemical transformations.

Step 1: Synthesis of (Tetrahydrofuran-3-yl)acetonitrile

The synthesis of the nitrile intermediate can be achieved from 3-hydroxytetrahydrofuran. This involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt.

Step 2: Reduction of (Tetrahydrofuran-3-yl)acetonitrile to 2-(Tetrahydrofuran-3-yl)ethanamine

This protocol details the reduction of the nitrile using borane-tetrahydrofuran complex.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| (Tetrahydrofuran-3-yl)acetonitrile | C₆H₉NO | 111.14 |

| Borane-tetrahydrofuran complex | BH₃·THF | 85.94 |

| Methanol | CH₃OH | 32.04 |

| Hydrochloric acid (1 M aq.) | HCl | 36.46 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve (tetrahydrofuran-3-yl)acetonitrile in anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add 1 M aqueous hydrochloric acid to the residue and stir overnight to hydrolyze the borane-amine complex and form the hydrochloride salt.

-

Concentrate the aqueous solution in vacuo to obtain the crude hydrochloride salt.

-

Purify the crude product by flash chromatography (e.g., using a gradient of methanol in dichloromethane) to yield pure 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride.[5]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visualization of the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic pathway from 3-hydroxytetrahydrofuran.

Conclusion

The synthesis of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride is a key process for obtaining a valuable building block for drug discovery. The presented synthetic route, centered around the reduction of a nitrile intermediate, offers a reliable and adaptable method for laboratory-scale preparation. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for successful and safe execution. As the demand for novel therapeutics containing the tetrahydrofuran scaffold continues to grow, efficient and robust synthetic access to intermediates like this will remain a critical focus for the pharmaceutical industry.

References

- Benchchem. (n.d.). 2-(Tetrahydro-3-furanyl)ethanamine.

- OUCI. (n.d.). Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors.

- ChemicalBook. (n.d.). 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE synthesis.

- Google Patents. (n.d.). United States Patent.

- Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

- Google Patents. (n.d.). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.

- PMC. (n.d.). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors.

- Organic Syntheses. (n.d.). tetrahydrofuran.

- ChemicalBook. (n.d.). (Tetrahydrofuran-3-yl)methanamine synthesis.

- PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

- PMC - NIH. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs.

- ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.

- ResearchGate. (n.d.). Structures of selected drugs containing THF ring.

- Google Patents. (n.d.). ( 12 ) United States Patent.

- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

- Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.

- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.

- ResearchGate. (n.d.). (PDF) Synthesis of chiral tetrahydrofuran derivatives.

- PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

- Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

- ResearchGate. (2025). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.

Sources

- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors [ouci.dntb.gov.ua]

- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 9. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

Spectroscopic Data of 2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride: A Technical Guide

Introduction

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a substituted tetrahydrofuran derivative with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structure, featuring a chiral center and a primary amine, makes it an interesting scaffold for creating novel chemical entities. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. Furthermore, it outlines robust experimental protocols for acquiring high-quality spectroscopic data for this class of molecules.

Molecular Structure and Key Features

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride possesses a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The structure consists of a five-membered tetrahydrofuran (THF) ring substituted at the 3-position with an ethanamine side chain, which is protonated to form a hydrochloride salt.

Key Structural Features:

-

Tetrahydrofuran Ring: A cyclic ether that influences the chemical shifts of adjacent protons and carbons.

-

Ethanamine Side Chain: Provides characteristic signals in the aliphatic region of NMR spectra and specific fragmentation patterns in mass spectrometry.

-

Primary Ammonium Group (-NH₃⁺): The hydrochloride salt of the primary amine introduces characteristic stretching and bending vibrations in the IR spectrum.

-

Chiral Center: The carbon at the 3-position of the THF ring (C3) is a stereocenter, leading to diastereotopic protons in the vicinity, which can result in more complex NMR spectra.

Below is a diagram illustrating the molecular structure with atom numbering for NMR signal assignment.

Caption: Molecular structure of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride with atom numbering for NMR assignments. The asterisk indicates the chiral center.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the scarcity of published experimental spectra for this specific molecule, the following NMR data are predicted based on established principles and spectral data of analogous structures. The predictions are for a standard NMR solvent such as D₂O, which is suitable for hydrochloride salts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show a series of multiplets due to the complex spin-spin coupling within the tetrahydrofuran ring and the ethanamine side chain. The presence of a chiral center at C3 renders the protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals with complex splitting patterns.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H2, H2' | 3.6 - 3.9 | m | Diastereotopic protons on the carbon adjacent to the ether oxygen. |

| H3 | 2.3 - 2.6 | m | Methine proton at the point of substitution, coupled to protons on C2, C4, and C5. |

| H4, H4' | 3.5 - 3.8 | m | Diastereotopic protons on the other carbon adjacent to the ether oxygen. |

| H5, H5' | 1.8 - 2.1 | m | Diastereotopic protons on the ethyl side chain adjacent to the THF ring. |

| H6, H6' | 3.0 - 3.3 | t or m | Protons on the carbon adjacent to the ammonium group, deshielded by the nitrogen. |

| -N⁺H₃ | 7.5 - 8.5 | br s | Ammonium protons; signal may be broad and its chemical shift is concentration and pH dependent. In D₂O, this signal will exchange and disappear. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~68 - 72 | Carbon adjacent to the ether oxygen. |

| C3 | ~35 - 40 | Methine carbon at the chiral center. |

| C4 | ~67 - 71 | Carbon adjacent to the ether oxygen. |

| C5 | ~30 - 35 | Carbon in the ethyl side chain. |

| C6 | ~40 - 45 | Carbon adjacent to the ammonium group. |

| THF C-alpha | ~67 | Reference from pyrrolidine chemical shifts in THF-d8[1]. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions from the N-H bonds of the ammonium group, C-H bonds, and the C-O ether linkage.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3200 - 2800 | N-H stretch | Strong, Broad | Characteristic of a primary amine salt (R-NH₃⁺). This broad envelope often contains underlying C-H stretching bands.[2] |

| 2960 - 2850 | C-H stretch | Medium-Strong | Aliphatic C-H stretching from the THF ring and ethyl side chain. |

| 1625 - 1560 | N-H bend (asymmetric) | Medium | Asymmetric bending vibration of the -NH₃⁺ group.[2] |

| 1550 - 1500 | N-H bend (symmetric) | Medium | Symmetric bending ("umbrella") mode of the -NH₃⁺ group.[2] |

| 1470 - 1450 | C-H bend | Medium | Scissoring and bending vibrations of the CH₂ groups. |

| 1100 - 1050 | C-O-C stretch | Strong | Characteristic strong absorption for the ether linkage in the THF ring. |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the analysis would typically be performed on the free base, 2-(Tetrahydrofuran-3-yl)ethanamine, after neutralization of the hydrochloride salt. The molecular weight of the free base is 115.17 g/mol . The fragmentation pattern in electron ionization (EI) mass spectrometry is predicted to be influenced by the stable tetrahydrofuran ring and the amine functional group.

Molecular Ion (M⁺): m/z = 115 (for the free base)

Major Fragmentation Pathways:

-

α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4] This would result in the loss of a C₅H₉O radical and the formation of a [CH₂=NH₂]⁺ ion.

-

Fragment: m/z = 30

-

-

Ring Cleavage of Tetrahydrofuran: Cyclic ethers can undergo fragmentation involving the loss of side chains or ring opening.[5][6] A common fragmentation for 2-alkyl-tetrahydrofurans is the loss of the alkyl side chain to produce a stable oxonium ion at m/z 71.[5] For a 3-substituted THF, a similar ring-based fragmentation is expected.

-

Loss of an Ethylamine Radical: Cleavage of the bond between the THF ring and the side chain.

-

Fragment: m/z = 71 (C₄H₇O⁺)

-

Caption: Predicted major fragmentation pathways for 2-(Tetrahydrofuran-3-yl)ethanamine in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is designed for a standard high-resolution NMR spectrometer.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts due to good solubility.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' or 'zgpr' with water suppression if using D₂O).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for adequate relaxation of the protons. For quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time.[7]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-80 ppm for this aliphatic compound).

-

Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS or TSP).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the infrared spectrum of a solid sample.

Objective: To obtain a mid-infrared spectrum to identify functional groups.

Methodology:

-

Sample and KBr Preparation:

-

Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder. It is crucial that the KBr is dry, as water will show a broad absorption in the IR spectrum.[6][8]

-

Add 1-2 mg of the 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride sample to the mortar.[5][6]

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[9]

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes.[5] This will cause the KBr to fuse into a transparent or translucent disc.

-

Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (Direct Infusion ESI-MS)

This protocol is for obtaining the mass-to-charge ratio of the molecular ion of the free base.

Objective: To determine the molecular weight of the free base of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

To analyze the free base, a small amount of a volatile base (e.g., ammonium hydroxide) can be added to the solution to neutralize the hydrochloride salt, although this is often not necessary for ESI-MS.

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Set the instrument to positive ion detection mode.

-

Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[10][11][12][13]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

-

Average the spectra over a short period (e.g., 1 minute) to obtain a good quality spectrum.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺. For the free base of 2-(Tetrahydrofuran-3-yl)ethanamine (MW = 115.17), this peak should appear at m/z ≈ 116.1.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride.

Caption: A comprehensive workflow for the spectroscopic analysis and structural confirmation of the target compound.

References

-

Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

YouTube. (2024). Free NMR Prediction: Your Lab's New Secret Weapon. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

University of Wisconsin-Madison Biotechnology Center. (n.d.). Electrospray Direct Injection. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

ETH Zurich Research Collection. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Retrieved from [Link]

-

PubMed. (2024). Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

ResearchGate. (2025). Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. Retrieved from [Link]

-

PubMed Central. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling. Retrieved from [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of cyclic ethers. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fragmentation mechanisms from electron-impact of complex cyclic ethers. Retrieved from [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. CASPRE [caspre.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. kinteksolution.com [kinteksolution.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content:Utilizing Taylor-Aris Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Tetrahydrofuran-Amine Motif: A Privileged Scaffold in Modern Drug Discovery

Abstract

The tetrahydrofuran (THF) ring, a saturated five-membered oxygen heterocycle, is a prominent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] When combined with an amine functional group, this scaffold gives rise to the tetrahydrofuran-amine class of compounds, a versatile and "privileged" structure in medicinal chemistry. This guide provides a technical exploration of the diverse biological activities exhibited by these molecules, from anticancer and antiviral efficacy to profound effects on the central nervous system. We will dissect the underlying mechanisms of action, present validated experimental protocols for their evaluation, and analyze the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics, underscoring the strategic importance of the THF-amine core.

The Chemical and Biological Rationale for the Tetrahydrofuran-Amine Scaffold

The prevalence of the THF ring in FDA-approved drugs is not coincidental.[3][4] As a bioisostere of moieties like cyclohexane or cyclopentane, the THF scaffold introduces a polar oxygen atom that can act as a hydrogen bond acceptor, often leading to improved binding affinity with biological targets and enhanced pharmacokinetic properties.[5] Key advantages include:

-

Improved Aqueous Solubility: The ether oxygen enhances hydrophilicity compared to its carbocyclic counterparts, which is crucial for drug formulation and distribution.

-

Metabolic Stability: The cyclic ether structure is generally more resistant to metabolic degradation than linear ethers.[2]

-

Conformational Rigidity: The five-membered ring structure reduces the entropic penalty upon binding to a target by pre-organizing the substituents in a defined spatial orientation.

The incorporation of an amine group provides a basic center that is often protonated at physiological pH. This positive charge is critical for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets, serving as a powerful pharmacophoric anchor. The synergy between the THF ring's unique stereochemical and hydrogen-bonding properties and the amine's interactive capabilities makes the THF-amine motif a powerful tool for designing potent and selective therapeutic agents.

Anticancer Activity: Targeting Fundamental Cellular Machinery

Tetrahydrofuran-containing amines have emerged as potent anticancer agents by targeting critical cellular processes like RNA splicing and hypoxia-inducible signaling pathways.

Mechanism: Inhibition of the Spliceosome

The spliceosome is a complex molecular machine responsible for excising introns from pre-mRNA, a fundamental step in gene expression. Splicing factor 3B subunit 1 (SF3B1) is a core component of this machinery and a validated target for anticancer therapy.[6]

The natural product FR901464 exhibits powerful antiproliferative activity in the nanomolar range by binding to the SF3B1-PHF5A protein complex.[6][7] Structural studies reveal that its tetrahydropyran-spiroepoxide moiety is crucial for this interaction.[6] Medicinal chemistry campaigns exploring this pharmacophore led to the synthesis of a tetrahydrofuran analog. Interestingly, this structural modification from a six-membered tetrahydropyran to a five-membered tetrahydrofuran ring resulted in a thousand-fold decrease in potency.[6][7] This finding underscores the exquisite stereochemical and conformational sensitivity of the target, highlighting that while the THF moiety is a valuable scaffold, its precise geometry relative to other functional groups is paramount for potent biological activity.

Mechanism: Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Solid tumors often develop hypoxic (low-oxygen) regions, triggering the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8] HIF-1α promotes tumor survival by upregulating genes involved in angiogenesis and chemoresistance. Therefore, inhibiting the HIF-1 pathway is a compelling anticancer strategy.[8]

Manassantin A, a natural product featuring a central THF core, is a known inhibitor of HIF-1 transactivation. Structure-activity relationship (SAR) studies on its THF core have provided invaluable insights. It was demonstrated that the trans-configuration of the substituents on the THF ring is critical for potent HIF-1 inhibition.[8] Analogs with a simplified, more chemically tractable THF core retained significant inhibitory activity, paving the way for the development of new anticancer therapeutics that can be used in combination with other agents like EGFR inhibitors for a cooperative antitumor effect.[8]

Quantitative Data: Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

| Compound Class | Target | Cancer Cell Line | GI50 / IC50 | Reference |

| Tetrahydrofuran analog of FR901464 | Spliceosome | HCT-116 (Colon) | >10 µM | [6] |

| Meayamycin (Tetrahydropyran analog) | Spliceosome | HCT-116 (Colon) | ~2 nM | [6] |

| Amphidinolide N | Not Specified | L1210 (Murine Leukemia) | 0.05 ng/mL | [1] |

| Biselide A | Not Specified | Various Human Cancers | Comparable to Cisplatin | [1] |

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a standardized method for assessing the cytotoxic or cytostatic effects of THF-amine compounds on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Visualization: Anticancer Drug Discovery Workflow

Caption: Hydrogen bonding of a bis-THF inhibitor in the HIV protease active site.

Synthesis, SAR, and Pharmacokinetic Considerations

The biological potential of THF-amines is unlocked through efficient synthesis and a deep understanding of their structure-activity and pharmacokinetic profiles.

Synthetic Strategies

A highly efficient and sustainable approach to synthesizing THF-amines involves the reductive amination of furan-derived ketones. T[9]his strategy leverages biomass-derived starting materials like furfural.

[10][11]A general workflow involves:

-

C-C Bond Formation: Aldol condensation of furfural with a ketone (e.g., methyl isobutyl ketone) to build molecular complexity. 2[10]. Hydrogenation: Selective hydrogenation of the furan ring to a tetrahydrofuran ring and reduction of other unsaturated bonds. This is often achieved using a palladium catalyst like Pd/Al₂O₃. 3[9]. Reductive Amination: The resulting THF-ketone undergoes reductive amination with ammonia or a primary/secondary amine in the presence of H₂ and a catalyst to yield the final THF-amine product.

[9]This one-pot or tandem approach is highly valuable for generating libraries of compounds for screening.

[10]#### 5.2. Key Structure-Activity Relationship (SAR) Insights

Across different biological targets, several SAR principles consistently emerge for the THF-amine scaffold:

-

Stereochemistry is Paramount: As seen with HIF-1 inhibitors and SSRIs, the relative orientation of substituents on the THF ring (cis vs. trans) can dramatically impact potency, often by orders of magnitude. *[8][12] Lipophilicity and Substitution: The nature and position of substituents on aryl groups attached to the THF core are critical for optimizing van der Waals and hydrophobic interactions within the binding pocket. *[12] The Role of the Oxygen: The THF oxygen is a key hydrogen bond acceptor. Its removal or replacement significantly reduces the binding affinity and biological activity of compounds like HIV protease inhibitors.

[13]#### 5.3. ADMET and Computational Profiling

Modern drug discovery relies heavily on in silico and early-stage in vitro profiling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational tools are used to predict key properties of novel THF-amine derivatives. P[14][15][16]arameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition are evaluated to prioritize compounds with favorable drug-like properties. F[17]or instance, ADMET predictions can assess a compound's compliance with guidelines like Lipinski's Rule of Five, helping to identify candidates with a higher probability of good oral bioavailability.

Conclusion and Future Perspectives

The tetrahydrofuran-amine motif has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its unique combination of a conformationally constrained, hydrogen-bond-accepting heterocyclic core and a versatile, charge-bearing amine group allows for potent and selective interactions with a wide array of biological targets. From inhibiting essential viral and cancer-related enzymes to modulating complex neurological pathways, these compounds form the basis of both life-saving medicines and powerful research tools.

The future of research in this area will likely focus on several key fronts: exploring new biological targets, developing novel and asymmetric synthetic methodologies to access increasingly complex stereochemical arrangements, and integrating artificial intelligence and machine learning to predict the ADMET properties and biological activities of virtual THF-amine libraries. As our understanding of disease biology deepens, the rational design of new drugs based on this remarkable scaffold will continue to be a highly productive and impactful endeavor in the quest for novel therapeutics.

References

-

Wuts, P. G. M., & Chambers, C. L. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lee, K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed Central. [Link]

-

García, F., & Rodríguez, J. (Year not specified). The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. [Link]

-

Vamvakides, A., et al. (Year not specified). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of the bioactive compound IV. [Link]

-

Jiang, S., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. [Link]

-

Trudell, M. L., et al. (2009). 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. PubMed. [Link]

-

Jiang, S., et al. (n.d.). Synthesis of THF-derived Amines by Transformation of Bio-derived Furfural. International Symposium on Green Chemistry. [Link]

-

Ghosh, A. K., et al. (Year not specified). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

-

Lu, Q., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry. [Link]

-

Lu, Q., et al. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

-

Miller, R. L., & Plagemann, P. G. (1981). Antihistaminics, local anesthetics, and other amines as antiviral agents. PubMed. [Link]

-

ResearchGate. (n.d.). Structures of selected drugs containing THF ring. [Link]

-

R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Chebib, M., et al. (2007). Neuropharmacological profile of tetrahydrofuran in mice. PubMed. [Link]

-

MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

-

Al-Salahi, R., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. [Link]

-

MDPI. (n.d.). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. [Link]

-

OUCI. (n.d.). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]

-

Kabara, J. J., et al. (Year not specified). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy. [Link]

-

PubMed Central. (n.d.). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. [Link]

-

Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

-

Chemistry Europe. (n.d.). Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. [Link]

Sources

- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]

- 11. Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods | MDPI [mdpi.com]

- 15. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydro… [ouci.dntb.gov.ua]

- 16. d-nb.info [d-nb.info]

- 17. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride as a building block in organic synthesis

An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Executive Summary: 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a valuable heterocyclic building block increasingly utilized by researchers in medicinal chemistry and drug development. Its structure combines a polar tetrahydrofuran (THF) ring with a reactive primary amine, offering a unique combination of properties that are advantageous for designing novel therapeutic agents. The THF moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, while the ethanamine side chain provides a robust handle for a wide array of chemical modifications. This guide provides a comprehensive overview of its synthesis, key reactions, and strategic applications, offering field-proven insights for its effective use in organic synthesis.

Core Concepts: The Strategic Value in Synthesis

The utility of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride stems from the synergistic interplay of its two core structural features: the tetrahydrofuran ring and the primary ethylamine group.

The Tetrahydrofuran (THF) Moiety: More Than a Solvent

While widely known as a versatile aprotic solvent, the THF ring is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into a target molecule can significantly influence its pharmacological profile. The oxygen atom acts as a potent hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[3] Furthermore, the non-aromatic, flexible nature of the THF ring can serve as a bioisostere for other cyclic systems, improving pharmacokinetic properties such as solubility and metabolic stability. The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs, highlighting the ring system's importance in developing effective therapeutics.[4]

The Ethanamine Side Chain: A Gateway to Diversity

The primary amine function is one of the most versatile handles in synthetic chemistry. It serves as a nucleophilic center for a vast range of bond-forming reactions, allowing for the straightforward introduction of diverse functional groups and the construction of larger, more complex molecules. This reactivity is central to its role in combinatorial chemistry and library synthesis for drug discovery programs.[5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 684221-30-5 | [6] |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [5] |

| Appearance | Typically a solid (hydrochloride salt) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Synthetic Pathways and Methodologies

The synthesis of 2-(tetrahydrofuran-3-yl)ethanamine typically involves multi-step sequences starting from readily available precursors. The choice of route often depends on factors like starting material cost, scalability, and desired stereochemistry.

Caption: Key synthetic routes to 2-(tetrahydrofuran-3-yl)ethanamine.

Common Synthetic Approaches

-

Reduction of a Nitrile Intermediate : A robust and common method involves the reduction of (tetrahydrofuran-3-yl)acetonitrile. The nitrile can be prepared from the corresponding alcohol via mesylation followed by cyanide displacement. The subsequent reduction of the nitrile to the primary amine can be achieved with various reagents, such as lithium aluminum hydride (LAH) or catalytic hydrogenation.[7][8]

-

Reductive Amination : The reductive amination of (tetrahydrofuran-3-yl)acetaldehyde with ammonia provides a direct route to the target amine.[3] This method is advantageous as it can often be performed in a one-pot fashion.

-

From Halogenated Intermediates : Synthesis can proceed through a 3-(2-haloethyl)tetrahydrofuran intermediate, which undergoes nucleophilic substitution with ammonia or an ammonia equivalent like sodium azide followed by reduction.[3] This leverages the classic principles of SN2 reactions for amine synthesis.[3]

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is an illustrative example adapted from the synthesis of a closely related analog, demonstrating a reliable and scalable laboratory method.[7]

Step 1: Mesylation of (Tetrahydrofuran-3-yl)methanol

-

Dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq.) dropwise, followed by the slow addition of methanesulfonyl chloride (1.05 eq.).

-

Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used without further purification.

Step 2: Cyanide Displacement

-

Dissolve the crude (tetrahydrofuran-3-yl)methyl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 3.0 eq.) and heat the mixture to 80 °C.

-

Monitor the reaction by TLC. After completion (typically 3-4 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash extensively with saturated aqueous NaCl to remove DMSO and excess cyanide.

-

Dry the combined organic phases over anhydrous MgSO₄, filter, and carefully concentrate in vacuo to yield crude (tetrahydrofuran-3-yl)acetonitrile.

Step 3: Reduction to 2-(Tetrahydrofuran-3-yl)ethanamine

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH, ~2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of crude (tetrahydrofuran-3-yl)acetonitrile (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with additional THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude free amine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to obtain 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride.

Core Applications in Synthesis

As a primary amine, this building block is a versatile nucleophile for constructing a wide range of functional groups and molecular scaffolds.

Caption: Common synthetic transformations of 2-(THF-3-yl)ethanamine.

Key Transformations

-

Amide Bond Formation : Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt or HATU) is one of the most fundamental reactions, leading to stable amide linkages common in bioactive molecules.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, enabling chain extension and diversification.

-

Sulfonamide Synthesis : Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides, another important functional group in medicinal chemistry.

-

Urea and Thiourea Formation : Treatment with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which are often used as hydrogen-bonding motifs in drug design.

Experimental Protocol: N-Benzoylation

This protocol details a standard acylation reaction to form an amide derivative.

-

Suspend 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride (1.0 eq.) in dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq.), to liberate the free amine and neutralize the HCl formed during the reaction. Stir for 10-15 minutes.

-

Cool the mixture to 0 °C.

-

Add benzoyl chloride (1.05 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N-benzoyl derivative.

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. Users should always consult the full Safety Data Sheet (SDS) before use.[9][10]

| Hazard Category | Description | Precautionary Statements |

| Flammability | May be flammable, especially if residual solvent is present.[10] | Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and explosion-proof equipment.[9] |

| Eye Irritation | Causes serious eye irritation.[11] | Wear protective gloves, clothing, and eye/face protection.[9][12] IF IN EYES: Rinse cautiously with water for several minutes.[9][10] |

| Skin Irritation | May cause skin irritation.[11] | Wash skin thoroughly after handling.[9] IF ON SKIN: Take off contaminated clothing and rinse skin with water.[9][10] |

| Respiratory Irritation | May cause respiratory irritation.[11] | Use only outdoors or in a well-ventilated area.[9] Avoid breathing dust/fume/gas/mist/vapors/spray.[12] |

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11][12] The parent compound, THF, can form explosive peroxides upon prolonged exposure to air.[1][9] While the hydrochloride salt is more stable, this potential hazard should be considered, especially if the material has been stored for an extended period. Containers should be dated upon opening.[9]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Conclusion

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a powerful and versatile building block for modern organic synthesis. Its unique combination of a polar, drug-like THF scaffold and a synthetically tractable primary amine makes it an attractive starting point for the synthesis of diverse chemical libraries aimed at drug discovery. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

Biosolve Shop. (n.d.). Safety data sheet. Retrieved from [Link]

-

Gant, T. G. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Thiophen-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN1099418C - Tetrahydro-3-furanyl methylamine.

-

PubMed. (2005, November). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

-

Guangzhou Kangyang Chemical Co., Ltd. (2025, April 29). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Retrieved from [Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]

- 3. benchchem.com [benchchem.com]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 684221-30-5|2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 11. file.chemscene.com [file.chemscene.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Stereoisomers of 2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereoisomers of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride, a crucial consideration for its development as a potential therapeutic agent. We will delve into the fundamental principles of stereoisomerism, its profound impact on pharmacological activity, and present detailed methodologies for the separation and characterization of these stereoisomers.

The Critical Role of Stereochemistry in Drug Development

Stereochemistry, the three-dimensional arrangement of atoms within molecules, is a cornerstone of modern drug design.[1] Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1] While enantiomers of a drug share identical physical and chemical properties in an achiral environment, they can exhibit vastly different behaviors within the chiral environment of the human body.[2][3]

Biological systems, such as enzymes and receptors, are inherently chiral and often interact stereoselectively with drug molecules.[1][2] This specificity can lead to one enantiomer producing the desired therapeutic effect, while the other may be inactive, less potent, or even responsible for adverse effects or toxicity.[2][4] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of understanding and controlling stereochemistry in drug development.[4]

Therefore, the separation and individual analysis of stereoisomers are not merely academic exercises but essential steps in ensuring the safety and efficacy of a chiral drug candidate.[2][5] Regulatory bodies increasingly demand the characterization and justification for the specific stereoisomeric form of a new chemical entity.[6]

Stereoisomers of 2-(Tetrahydrofuran-3-yl)ethanamine

2-(Tetrahydrofuran-3-yl)ethanamine possesses a single chiral center at the C3 position of the tetrahydrofuran ring. This gives rise to two enantiomers: (R)-2-(tetrahydrofuran-3-yl)ethanamine and (S)-2-(tetrahydrofuran-3-yl)ethanamine.

Caption: The enantiomeric pair of 2-(tetrahydrofuran-3-yl)ethanamine.

These enantiomers are expected to have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, their interaction with plane-polarized light (optical activity) and their biological activity will differ. The hydrochloride salt form is commonly used to improve the compound's stability and solubility.

Synthesis of 2-(Tetrahydrofuran-3-yl)ethanamine

The synthesis of 2-(tetrahydrofuran-3-yl)ethanamine can be achieved through several routes. A common and versatile method is the reductive amination of 2-(tetrahydrofuran-3-yl)acetaldehyde.[7] This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by in-situ reduction to the desired amine.[7]

Another synthetic strategy involves the nucleophilic substitution of a halogenated tetrahydrofuran derivative, such as 3-(2-haloethyl)tetrahydrofuran, with an amine source like ammonia.[7] The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for stereochemical control. For the preparation of enantiomerically pure forms, asymmetric synthesis or chiral resolution of the racemic mixture is necessary.

Analytical Methodologies for Stereoisomer Separation and Characterization

The separation and analysis of the stereoisomers of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride are critical for both research and quality control purposes. Several powerful analytical techniques are available for this purpose.

Chiral Chromatography

Chiral chromatography is the workhorse for separating enantiomers in the pharmaceutical industry.[6][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Chiral HPLC is a robust and widely used method for the analytical and preparative separation of enantiomers.[9][10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a broad range of chiral compounds, including amines.[9][11]

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A typical mobile phase for the separation of a basic compound like 2-(tetrahydrofuran-3-yl)ethanamine would be a mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive, such as diethylamine (DEA) (typically 0.1% v/v), is often necessary to improve peak shape and resolution for basic analytes.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-